molecular formula C11H9BrN2O B14865764 5-Bromo-2-(4-methoxyphenyl)pyrimidine

5-Bromo-2-(4-methoxyphenyl)pyrimidine

Cat. No.: B14865764
M. Wt: 265.11 g/mol
InChI Key: ZYXVXPSQECSTQT-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxyphenyl)pyrimidine typically involves the bromination of 2-(4-methoxyphenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it can inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-methoxyphenyl)pyrimidine is unique due to the presence of both the bromine atom and the methoxyphenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-2-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H9BrN2O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,1H3

InChI Key

ZYXVXPSQECSTQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

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